molecular formula C8H12N2O3 B593849 3-(Piperazin-1-yl)dihydrofuran-2,5-dione CAS No. 131776-47-1

3-(Piperazin-1-yl)dihydrofuran-2,5-dione

Cat. No.: B593849
CAS No.: 131776-47-1
M. Wt: 184.195
InChI Key: VHVUQOMQTHMBLL-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)dihydrofuran-2,5-dione is a heterocyclic compound that features a piperazine ring fused with an oxolane-2,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of heterocyclic skeletons .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Ugi reaction is particularly favored in industrial settings due to its efficiency and ability to produce diverse compounds from commercially available starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxolane-2,5-dione moiety into other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

3-(Piperazin-1-yl)dihydrofuran-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of ADAMTS enzymes, which are involved in the degradation of cartilage and disruption of cartilage homeostasis . This inhibition can lead to therapeutic effects in conditions such as osteoarthritis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)dihydrofuran-2,5-dione is unique due to its specific structural features and the diverse range of reactions it can undergo.

Properties

CAS No.

131776-47-1

Molecular Formula

C8H12N2O3

Molecular Weight

184.195

IUPAC Name

3-piperazin-1-yloxolane-2,5-dione

InChI

InChI=1S/C8H12N2O3/c11-7-5-6(8(12)13-7)10-3-1-9-2-4-10/h6,9H,1-5H2

InChI Key

VHVUQOMQTHMBLL-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2CC(=O)OC2=O

Origin of Product

United States

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